1-BOC-4-Bromoindazole-6-boronic acid pinacol ester
CAS No.: 2377610-71-2
Cat. No.: VC4709048
Molecular Formula: C18H24BBrN2O4
Molecular Weight: 423.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2377610-71-2 |
|---|---|
| Molecular Formula | C18H24BBrN2O4 |
| Molecular Weight | 423.11 |
| IUPAC Name | tert-butyl 4-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate |
| Standard InChI | InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-14-9-11(8-13(20)12(14)10-21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 |
| Standard InChI Key | ZUOCARQRFNDDCC-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3C(=O)OC(C)(C)C)C(=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl 4-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate, reflects its three key functional groups:
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A bromoindazole scaffold (4-bromo substitution on the indazole ring).
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A BOC protecting group at the N1 position, enhancing stability and solubility.
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A boronic acid pinacol ester at the C6 position, enabling cross-coupling reactivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 423.11 g/mol | VulcanChem |
| CAS Number | 2377610-71-2 | Chemsrc |
| SMILES | PubChem | |
| InChI Key | ZUOCARQRFNDDCC-UHFFFAOYSA-N | PubChem |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three sequential steps:
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Preparation of 4-Bromoindazole: Achieved via cyclization of 2-bromophenylhydrazine derivatives.
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BOC Protection: Treatment with di-tert-butyl dicarbonate () in the presence of a base (e.g., triethylamine) to protect the N1 position.
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Borylation: Reaction with bis(pinacolato)diboron () under palladium catalysis (e.g., ) to install the boronic ester .
Key Reaction Conditions:
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Base: (2–3 equiv) at 80–110°C.
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Yield: 69–94% after flash chromatography.
Industrial-Scale Optimization
Industrial protocols prioritize cost-effectiveness and purity:
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Catalyst Recycling: Ligand-stabilized palladium complexes reduce metal leaching .
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Continuous Flow Systems: Enhance reaction efficiency and scalability .
Chemical Reactivity and Mechanistic Insights
Suzuki-Miyaura Cross-Coupling
The boronic ester undergoes transmetalation with palladium catalysts, forming carbon-carbon bonds with aryl/vinyl halides. For example, coupling with 5-bromoindazoles yields biaryl derivatives critical to drug discovery .
Table 2: Optimized Suzuki Coupling Parameters
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | (0.1 equiv) | |
| Solvent | 1,4-Dioxane/water (3:1) | |
| Temperature | 80–110°C | |
| Reaction Time | 6–24 hours |
Competing Reaction Pathways
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Protodeboronation: Occurs under acidic conditions or with excess base, leading to deboronation byproducts.
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Oxidation: Hydrogen peroxide converts the pinacol ester to a boronic acid () .
Applications in Medicinal Chemistry and Material Science
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and proteasome-targeting agents. For instance, derivatives inhibit proteasomes in cancer cells, inducing apoptosis .
Organic Electronics
The indazole-boronic ester’s electron-deficient structure enhances charge transport in:
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OLEDs: As electron-transport layers.
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OPVs: In donor-acceptor polymers for improved photon absorption.
Comparative Analysis with Related Boronic Esters
Positional Isomers
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1-BOC-5-Bromoindazole-6-Boronic Ester: Less reactive due to steric hindrance at C5.
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1-BOC-7-Bromoindazole-6-Boronic Ester: Higher solubility but lower thermal stability.
Table 3: Reactivity Comparison of Indazole Boronic Esters
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